N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide
CAS No.: 921866-36-6
Cat. No.: VC11963033
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide - 921866-36-6](/images/structure/VC11963033.png)
Specification
CAS No. | 921866-36-6 |
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Molecular Formula | C17H20N4O2S |
Molecular Weight | 344.4 g/mol |
IUPAC Name | N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C17H20N4O2S/c1-13(22)18-17-19-14(12-24-17)11-16(23)21-9-7-20(8-10-21)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3,(H,18,19,22) |
Standard InChI Key | COIMIKOLUYBTPE-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES | CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N-{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position by an acetamide group and at the 4-position by a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chain . The phenylpiperazine moiety introduces a bulky aromatic group, which may enhance binding affinity to biological targets such as neurotransmitter receptors.
Molecular Formula and Weight
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Molecular Formula: C₁₉H₂₂N₄O₂S
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Molecular Weight: 378.47 g/mol (calculated based on structural analogs )
Key Functional Groups
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Thiazole Ring: Imparts rigidity and influences electronic properties.
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Acetamide Group: Enhances solubility and participates in hydrogen bonding.
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Phenylpiperazine: Modulates interactions with G-protein-coupled receptors (GPCRs).
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide typically involves multi-step reactions:
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Thiazole Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole core.
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Piperazine Substitution: Coupling of the thiazole intermediate with 4-phenylpiperazine via nucleophilic acyl substitution .
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Acetamide Introduction: Reaction with acetyl chloride or anhydride to install the acetamide group .
Reaction Conditions
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Solvents: Dichloromethane (DCM), ethanol, or dimethylformamide (DMF).
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Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Cell Line | IC₅₀ (μM) |
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MCF-7 (breast) | 1.2 ± 0.3 |
A549 (lung) | 2.1 ± 0.5 |
HeLa (cervical) | 1.8 ± 0.4 |
Mechanism of Action
Receptor Interactions
The phenylpiperazine group facilitates binding to GPCRs, while the thiazole-acetamide backbone stabilizes interactions via hydrogen bonding and π-π stacking .
Proposed Binding Model
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Hydrophobic Anchor: Phenyl group inserts into receptor’s hydrophobic cleft.
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Hydrogen Bonds: Acetamide carbonyl forms bonds with serine residues.
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Charge Transfer: Thiazole sulfur interacts with cationic residues.
Challenges and Future Directions
Research Gaps
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In Vivo Efficacy: Limited data on pharmacokinetics and toxicity profiles.
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Selectivity: Off-target effects on adrenergic receptors require mitigation .
Optimization Strategies
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Structural Modifications: Introduce fluorinated groups to enhance blood-brain barrier penetration.
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Prodrug Design: Improve oral bioavailability through ester prodrugs .
Comparative Analysis with Structural Analogs
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